![molecular formula C24H16FN3O2 B2592421 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901266-92-0](/img/structure/B2592421.png)
3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the family of pyrazoloquinoline derivatives, which have been reported to exhibit various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.
Scientific Research Applications
Organic Electronics and Conductive Polymers
Poly(3,4-ethylenedioxythiophene) (PEDT):- Synthesis : Prepared via in situ polymerization or using prefabricated PEDT-water complexes with poly(styrene sulfonic acid) .
Catalysis
Tri(o-tolyl)phosphine:- Applications :
These applications highlight the multifaceted nature of our compound, bridging the realms of materials science, electronics, and catalysis. Researchers continue to explore its potential, uncovering new uses and pushing the boundaries of scientific knowledge. 🌟
properties
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c1-14-2-8-17(9-3-14)28-24-18-10-21-22(30-13-29-21)11-20(18)26-12-19(24)23(27-28)15-4-6-16(25)7-5-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOSCUALIPVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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